molecular formula C18H12Br2ClN3O4 B2454917 (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide CAS No. 380563-25-7

(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide

Cat. No. B2454917
CAS RN: 380563-25-7
M. Wt: 529.57
InChI Key: HNVUFYREBNSLML-UHFFFAOYSA-N
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Description

(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H12Br2ClN3O4 and its molecular weight is 529.57. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

One significant area of research has focused on the synthetic applications of related compounds. For example, reactions involving 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate have been explored to afford various pyridine and piperidine derivatives, highlighting the compound's utility in synthesizing complex nitrogen-containing heterocycles (O'callaghan et al., 1999). This synthetic utility extends to radical cascade approaches for constructing benzo[a]quinolizidines, indicating potential in generating biologically active molecules (Ishibashi et al., 1999).

Material Science

In material science, derivatives of nitrophenyl, such as those involved in the modification of glassy carbon electrodes, demonstrate the compound's relevance in developing sensors and other electrochemical devices. The study on EDTA-modified electrodes illustrates the potential for creating sensitive materials for detecting metal ions (Üstündağ & Solak, 2009).

Photoluminescence

The exploration of photoluminescence properties in π-extended fluorene derivatives, where substituents similar to those in the compound of interest are used, showcases the promise for novel fluorescent materials. These materials have potential applications in sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices (Kotaka et al., 2010).

Pharmacological Research

While excluding direct drug usage and dosage discussions, it's worth noting that structural analogs of (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide have been investigated for their biological activities. For instance, new syntheses of compounds like entacapone, a recognized COMT inhibitor, highlight the relevance in medicinal chemistry, particularly in developing therapies for diseases such as Parkinson's (Harisha et al., 2015).

properties

IUPAC Name

(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2ClN3O4/c1-2-28-17-13(19)6-10(7-14(17)20)5-11(9-22)18(25)23-15-4-3-12(21)8-16(15)24(26)27/h3-8H,2H2,1H3,(H,23,25)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVUFYREBNSLML-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.